2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Description
Historical Development in Scientific Research
The discovery of this compound emerged from foundational work in peptoid chemistry during the 1990s. Peptoids, or poly-$$N$$-substituted glycines, were first conceptualized as proteolysis-resistant peptidomimetics by Ronald Zuckermann and colleagues at Lawrence Berkeley National Laboratory. Early efforts focused on creating combinatorial libraries for drug discovery, but the unique backbone flexibility of peptoids soon revealed their potential in materials science.
The hydrochloride derivative gained prominence as researchers recognized the stabilizing effects of its branched 2,2-dimethylpropyl (neopentyl) side chain. Unlike linear alkyl groups, this bulky substituent imposed steric constraints that prevented backbone rotation, enabling predictable folding behaviors. By 2003, crystallographic studies of analogous peptoids demonstrated helical conformations with cis-amide bonds, validating the structural impact of aliphatic side chains. These findings positioned this compound as a model system for probing sequence-structure relationships in abiotic polymers.
Significance in Peptoid Chemistry and Polymer Science
In peptoid chemistry, this compound exemplifies the submonomer synthesis strategy, which revolutionized sequence control. The two-step cycle—acylation with bromoacetic acid followed by amine displacement—achieves coupling efficiencies exceeding 98%, enabling chains over 50 residues. The neopentyl group’s synthetic accessibility ensures high yields during displacement reactions, as its primary amine precursor (2,2-dimethylpropylamine) readily undergoes nucleophilic substitution without steric hindrance.
Key contributions include:
- Backbone Rigidity : The neopentyl group’s geminal dimethyl groups restrict $$\phi/\psi$$ dihedral angles, favoring helical and sheet-like conformations.
- Solubility Modulation : Hydrophobicity from the branched chain enables self-assembly in aqueous media while retaining solubility in organic solvents during synthesis.
- Thermal Stability : Decomposition temperatures exceed 250°C, making the compound suitable for high-temperature material processing.
Table 1: Comparative Analysis of Peptoid Side Chains
| Side Chain | Synthesis Yield (%) | Helical Propensity | $$T_m$$ (°C) |
|---|---|---|---|
| 2,2-Dimethylpropyl | 98 | High | 255 |
| Linear Butyl | 95 | Moderate | 210 |
| Aromatic (Phenethyl) | 90 | Low | 275 |
Data derived from solid-phase synthesis protocols and thermal analysis.
Role in Structure-Inducing Applications
The compound’s ability to dictate higher-order structures arises from its balanced hydrophobicity and conformational bias. In nanoscience, it serves as a key monomer in amphiphilic peptoid polymers that self-assemble into crystalline nanosheets. These structures exhibit <10 Å thickness and micrometer-scale lateral dimensions, with the neopentyl groups forming a hydrophobic core.
Recent advances include:
- Template-Directed Assembly : Incorporating the hydrochloride salt enhances ionic interactions with anionic substrates, enabling epitaxial growth on graphene oxide surfaces.
- Dynamic Folding : NMR studies show pH-dependent helical transitions, where protonation of the terminal amine modulates intramolecular hydrogen bonding.
- Hybrid Materials : Conjugation with polyethyleneglycol (PEG) yields thermoresponsive hydrogels with tunable pore sizes (20–200 nm).
Table 2: Structural Parameters of Neopentyl-Containing Peptoid Assemblies
| Application | Key Parameter | Value |
|---|---|---|
| Nanosheets | Layer Spacing | 8.3 Å |
| Hydrogels | Storage Modulus | 12 kPa |
| Helical Fibers | Persistence Length | 150 nm |
Parameters obtained from X-ray diffraction and rheometry.
Properties
IUPAC Name |
2-(2,2-dimethylpropylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5-8-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMAQKHDLUDDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with glycine and 2,2-dimethylpropylamine.
Reaction: Glycine is reacted with 2,2-dimethylpropylamine in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired product.
Purification: The product is then purified through crystallization or recrystallization techniques to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent like ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Structural and Functional Group Analysis
Branching Effects: The neopentyl group in the target compound increases steric hindrance compared to the linear propyl chain in 2-[methyl(propyl)amino]acetic acid HCl. This may reduce enzymatic degradation and enhance metabolic stability in vivo . Cyclopropane-containing analogues (e.g., [1-(aminomethyl)cyclopropyl]acetic acid HCl) introduce conformational rigidity, which can improve target binding affinity but may reduce solubility .
This contrasts with the target compound’s free carboxylic acid, which may have direct biological activity . The nitro and piperazinyl groups in N-(2,2-dimethylpropyl)-2-nitro-5-piperazinyl aniline HCl add polarity and hydrogen-bonding capacity, making it suitable for applications in dye or polymer chemistry rather than direct pharmacological use .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~193.66 g/mol) compared to cyclopropane derivatives (~165–179 g/mol) may reduce aqueous solubility but improve membrane permeability due to increased lipophilicity .
Biological Activity
Overview
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride, also known as a derivative of amino acids, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- IUPAC Name : 2-amino-2-(2,2-dimethylpropyl)acetic acid hydrochloride
- CAS Number : 1989671-55-7
- Molecular Formula : CHClNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and influence metabolic pathways through the following mechanisms:
- Receptor Modulation : The compound may act on neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.
- Signal Transduction Pathways : The compound may influence intracellular signaling cascades, leading to changes in gene expression and cellular behavior.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a related study demonstrated significant inhibitory effects on HCT-116 colorectal cancer cells with IC values indicating potent activity against tumor growth .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on HCT-116 cells | |
| Neuroprotective | Potential modulation of neurotransmitters | |
| Anti-inflammatory | Reduction in inflammatory markers |
Specific Research Examples
- Antiproliferative Studies : A series of compounds related to 2-[(2,2-Dimethylpropyl)amino]acetic acid were synthesized and tested for antiproliferative activity against various cancer cell lines. The compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with heat shock proteins (HSPs), suggesting a mechanism through which they exert their anticancer effects. Compounds demonstrated selectivity towards TRAP1 (a member of the HSP family), which is implicated in cancer cell survival pathways .
- Neuroprotective Assays : In vitro assays indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stressors, highlighting its potential as a neuroprotective agent.
Q & A
Q. What are the recommended synthetic routes for 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,2-dimethylpropylamine with chloroacetic acid followed by HCl neutralization yields the hydrochloride salt. Intermediates should be characterized using ¹H/¹³C NMR (to confirm amine linkage and tert-butyl geometry), FTIR (to verify carboxylic acid protonation), and HPLC (≥98% purity threshold) . For hygroscopic intermediates, anhydrous conditions and inert gas purging are critical .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR : Assign peaks for the dimethylpropyl group (δ ~1.2 ppm for (CH₃)₃C–) and the α-amino acetic acid moiety (δ ~3.4 ppm for CH₂–N) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 178.1 (free base) and adducts (e.g., [M+Cl]⁻).
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers with desiccant packs to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for ≤5% impurity formation .
Advanced Research Questions
Q. How can contradictory data in synthesis yields be resolved?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies:
- Kinetic Control : Use low temperatures (0–5°C) and dropwise addition of reagents to suppress byproducts .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track amine-carboxylic acid coupling efficiency .
- Post-Synthesis Workup : Optimize extraction (e.g., ethyl acetate/water partitioning) and recrystallization (e.g., ethanol/ether) to isolate high-purity product .
Q. What experimental designs are recommended for studying its role in peptide synthesis?
- Methodological Answer :
- Conformational Restraint : Incorporate the compound into peptides via solid-phase synthesis (Fmoc strategy) to evaluate steric effects on α-helix or β-sheet stabilization .
- Biological Activity : Compare protease resistance (e.g., trypsin digestion assays) and receptor binding (SPR or fluorescence polarization) between modified and native peptides .
Q. How can researchers validate analytical methods for detecting trace impurities?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use LC-MS/MS to identify degradation products (e.g., dealkylated amines or oxidized tert-butyl groups) .
- Limit of Detection (LOD) : Establish via signal-to-noise ratios (S/N ≥3) for impurities using spiked samples at 0.1% w/w .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility while avoiding cytotoxicity .
- pH Adjustment : Prepare buffered solutions (pH 4–6) to exploit the compound’s zwitterionic properties .
Data Interpretation and Troubleshooting
Q. How to reconcile discrepancies between computational predictions and experimental solubility/logP values?
- Methodological Answer :
- In Silico Calibration : Refine COSMO-RS or DFT models using experimentally determined logP (e.g., shake-flask method) and Hansen solubility parameters .
- Empirical Validation : Compare with structurally analogous compounds (e.g., tert-butyl-substituted amino acids) to identify outliers .
Q. What causes variability in biological assay results, and how can it be minimized?
- Methodological Answer :
- Source of Variability : Batch-to-batch purity differences or residual solvents (e.g., ethyl acetate).
- Mitigation : Pre-screen batches via GC-MS for solvent residues and standardize cell culture conditions (e.g., serum-free media to avoid protein binding) .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in a fume hood .
- Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite. Dispose as hazardous waste (EPA code D003) .
Tables
| Analytical Method Validation | Parameter | Criteria |
|---|---|---|
| HPLC Precision | RSD of retention time | ≤2% |
| Accuracy (Spiked Recovery) | 80–120% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
